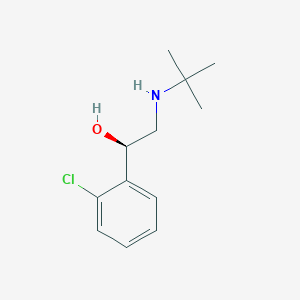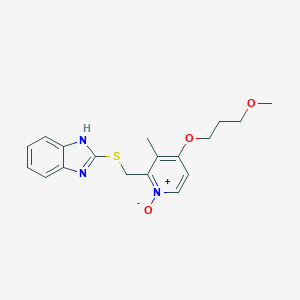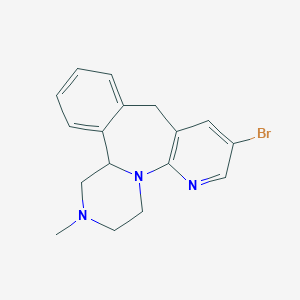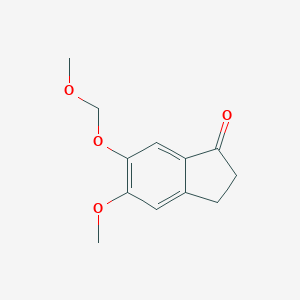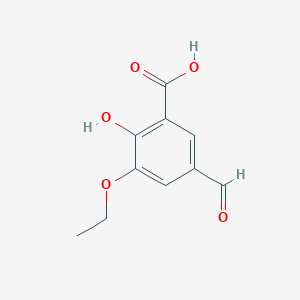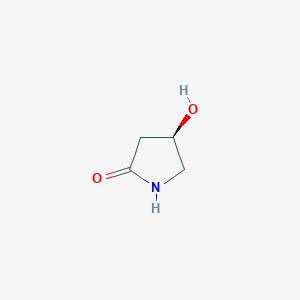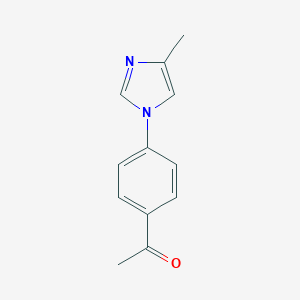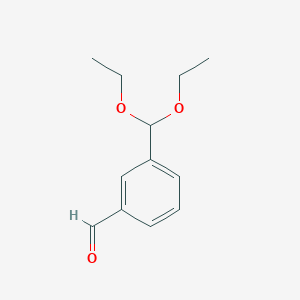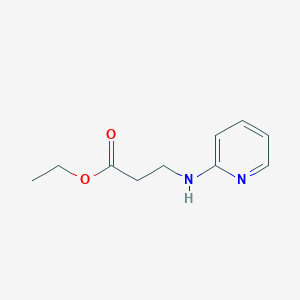
Ethyl 3-(pyridin-2-ylamino)propanoate
Übersicht
Beschreibung
Ethyl 3-(pyridin-2-ylamino)propanoate is a chemical compound with the CAS Number: 103041-38-9 . It has a molecular weight of 194.23 and its IUPAC name is ethyl 3-(2-pyridinylamino)propanoate . The compound is typically stored in a refrigerator .
Synthesis Analysis
The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate involves using 2-aminopyridine and ethyl acrylate as raw materials, anhydrous ethanol as a solvent, and trifluoromethanesulfonic acid as a catalyst . The reaction is carried out under the protection of nitrogen, with oil bath heating to control the temperature to be 120-160 DEG C, and the catalytic reaction is carried out for 16-20 hours to obtain a reacting liquid .Molecular Structure Analysis
The InChI code for Ethyl 3-(pyridin-2-ylamino)propanoate is 1S/C10H14N2O2/c1-2-14-10(13)6-8-12-9-5-3-4-7-11-9/h3-5,7H,2,6,8H2,1H3,(H,11,12) . The compound is a white to pale yellow crystal or lump .Chemical Reactions Analysis
The compound is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases . The synthesis involves multiple steps, including the reaction of 4-(methylamino)-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate .Physical And Chemical Properties Analysis
Ethyl 3-(pyridin-2-ylamino)propanoate has a density of 1.1±0.1 g/cm3 . Its boiling point is 337.8±22.0 °C at 760 mmHg , and its melting point is 48-50°C . The compound has a flash point of 158.1±22.3 °C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Ethyl 3-(pyridin-2-ylamino)propanoate is a crucial intermediate in the synthesis of dabigatran etexilate , a direct thrombin inhibitor used as an anticoagulant . The compound’s role in the multi-step synthesis process involves various reactions, including catalytic hydrogenation, which ultimately contributes to the production of dabigatran etexilate with high purity and yield.
Material Science
In material science, this compound’s crystalline form is of interest due to its potential use in creating new materials. Its synthesis involves an oil bath heating method under nitrogen protection, which results in white lamellar crystals . These crystals could be studied for their physical properties and applied in the development of novel materials.
Analytical Chemistry
Ethyl 3-(pyridin-2-ylamino)propanoate can be used as a standard in chromatographic analysis due to its purity and stability. .
Biochemistry
In biochemistry, the compound has been utilized in studies exploring anti-gastric cancer activity. It has shown potential in inhibiting the growth of certain gastric cancer cell lines, indicating its relevance in cancer research and the development of new therapeutic agents .
Environmental Science
The environmentally friendly and safe production method of Ethyl 3-(pyridin-2-ylamino)propanoate aligns with the principles of green chemistry. The synthesis process minimizes hazardous waste and promotes sustainability in chemical engineering .
Chemical Engineering
The compound’s synthesis process is notable for its efficiency and safety in a chemical engineering context. The method employs common laboratory reagents and solvents, and the reaction conditions are optimized for high productivity, which is beneficial for large-scale production .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 3-(pyridin-2-ylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)6-8-12-9-5-3-4-7-11-9/h3-5,7H,2,6,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITNIDFEANEWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475203 | |
| Record name | Ethyl 3-(pyridin-2-ylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(pyridin-2-ylamino)propanoate | |
CAS RN |
103041-38-9 | |
| Record name | N-2-Pyridinyl-β-alanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103041-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(pyridin-2-ylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(pyridin-2-ylamino)propanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3A2JJ3GSK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

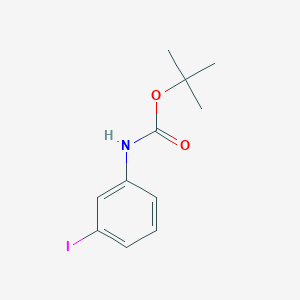
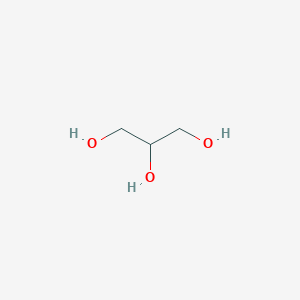
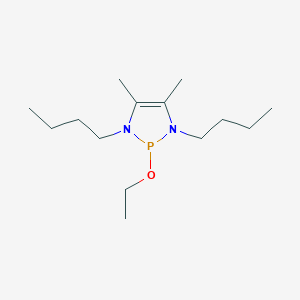
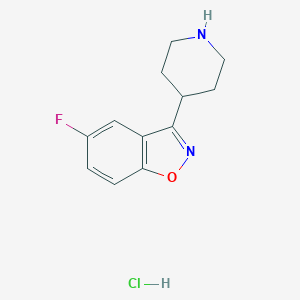
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
